molecular formula C5H7F2N3 B13325163 (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine

Katalognummer: B13325163
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: VEUKOXXMVUGSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like copper or nickel under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

Its difluoromethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents .

Industry

The compound is also used in the materials science industry for the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and other desirable characteristics .

Wirkmechanismus

The mechanism of action of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of a pyrazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C5H7F2N3

Molekulargewicht

147.13 g/mol

IUPAC-Name

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine

InChI

InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10)

InChI-Schlüssel

VEUKOXXMVUGSCO-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1CN)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.